molecular formula C12H23NO B1491124 4-(Ethoxymethyl)-2-azaspiro[4.5]decane CAS No. 2091592-11-7

4-(Ethoxymethyl)-2-azaspiro[4.5]decane

Cat. No.: B1491124
CAS No.: 2091592-11-7
M. Wt: 197.32 g/mol
InChI Key: AVTQNOLYYPQKKE-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-azaspiro[4.5]decane is a spirocyclic amine derivative with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . Its structure features a 2-azaspiro[4.5]decane core substituted with an ethoxymethyl group. The ethoxymethyl group introduces steric bulk and ether functionality, which may influence solubility and biological interactions compared to other spirocyclic analogs.

Properties

IUPAC Name

4-(ethoxymethyl)-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-14-9-11-8-13-10-12(11)6-4-3-5-7-12/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQNOLYYPQKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-2-azaspiro[4.5]decane, also known as Oliceridine, is a compound that has garnered attention for its unique pharmacological properties, particularly as a biased agonist at the μ-opioid receptor. This article delves into its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

Oliceridine acts primarily as a biased agonist at the μ-opioid receptor, which means it selectively activates certain signaling pathways while minimizing others. This selectivity is crucial in reducing side effects commonly associated with traditional opioids, such as respiratory depression and addiction potential.

Biochemical Pathways

The compound influences both ascending and descending spinal pathways involved in pain modulation. Its action leads to analgesia comparable to traditional opioids like morphine but with a potentially improved safety profile.

Pharmacokinetics

The pharmacokinetic properties of Oliceridine have been characterized in various studies:

  • Half-Life (T1/2) : Approximately 1.36 hours.
  • Area Under Curve (AUC) : Varies based on dosage, with significant values observed in multiple studies.
  • Clearance (Cl/F) : Ranges from 1.34 to 2.99 L/h/kg depending on the experimental conditions.

Antitumor Activity

Recent studies have explored the anticancer potential of derivatives related to the azaspiro framework:

  • A series of novel compounds derived from 4-azaspiro[4.5]decane exhibited moderate to potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells. For instance:
    • Compound 11h showed an IC50 of 0.15 µM against HeLa cells.
    • Compounds 11b and 11h displayed IC50 values of 0.18 and 0.19 µM against A549 cells respectively .

Analgesic Effects

Oliceridine's analgesic effects have been evaluated through clinical trials:

  • In a randomized controlled trial, Oliceridine was found to provide effective pain relief post-surgery while demonstrating a lower incidence of side effects compared to morphine.

Data Table: Pharmacokinetic Parameters

ExampleDose (mg/kg)T1/2 (h)AUC last (ng.h/ml)Cl/F (L/h/kg)Vss (L/kg)
Ex. 111.813322.9918.3
Ex. 211.364582.1759.0
Ex. 311.317431.3452.8
Ex. 410.856881.4766.0
Ex. 510.735011.9916.1

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent(s) Key Properties/Activities Reference
4-(Ethoxymethyl)-2-azaspiro[4.5]decane 2-azaspiro[4.5]decane Ethoxymethyl Limited commercial availability
1,4-Dioxa-8-azaspiro[4.5]decane 8-azaspiro[4.5]decane 1,4-Dioxa ring Used in ALDH1A1 inhibitors; improved solubility
1-Thia-4-azaspiro[4.5]decane 4-azaspiro[4.5]decane Thiadiazole, fluorophenyl Anticancer activity (HepG-2, PC-3, HCT116)
Difluoroalkyl-2-azaspiro[4.5]decane 2-azaspiro[4.5]decane Difluoroalkyl group Synthesized via Cu-catalyzed reactions
8-Oxa-2-azaspiro[4.5]decane 2-azaspiro[4.5]decane 8-Oxa ring Inactive in antibacterial assays

Pharmacological Properties

  • Conversely, 1,4-dioxa derivatives benefit from increased polarity for aqueous solubility .
  • Receptor Binding : In serotonin 5HT1A receptor studies, spiro scaffolds with piperazine or aryloxyethylamine substituents showed strong interactions with residues like D116 and S199 . The ethoxymethyl group’s positioning relative to these residues could modulate affinity.

Key Research Findings and Contradictions

  • Potency in Ion Channel Inhibition : 2-Azaspiro[4.5]decane derivatives (e.g., compound 21 ) exhibited 3-fold higher Cav2.2 inhibitory activity than piperidine-based leads, emphasizing the scaffold's versatility . However, substituent size and stereochemistry had minimal impact, contrasting with antibacterial assays where size was critical .
  • Synthetic Flexibility : Copper-catalyzed methods enable diverse functionalization (e.g., difluoroalkylation), but the ethoxymethyl derivative’s synthesis remains underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxymethyl)-2-azaspiro[4.5]decane
Reactant of Route 2
4-(Ethoxymethyl)-2-azaspiro[4.5]decane

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